molecular formula C19H20N2O B11838798 N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide CAS No. 823821-82-5

N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide

Cat. No.: B11838798
CAS No.: 823821-82-5
M. Wt: 292.4 g/mol
InChI Key: RDNPCEKWPMVPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide is unique due to its specific structural features and the presence of the phenyl group at the 3-position of the indole core. This structural modification may confer distinct biological activities and enhance its potential as a therapeutic agent .

Properties

CAS No.

823821-82-5

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-[3-(3-phenyl-1H-indol-2-yl)propyl]acetamide

InChI

InChI=1S/C19H20N2O/c1-14(22)20-13-7-12-18-19(15-8-3-2-4-9-15)16-10-5-6-11-17(16)21-18/h2-6,8-11,21H,7,12-13H2,1H3,(H,20,22)

InChI Key

RDNPCEKWPMVPFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.